Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17428470
InChI: InChI=1S/C8H8N4.ClH/c9-8(10)6-5-11-12-4-2-1-3-7(6)12;/h1-5H,(H3,9,10);1H
SMILES:
Molecular Formula: C8H9ClN4
Molecular Weight: 196.64 g/mol

Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride

CAS No.:

Cat. No.: VC17428470

Molecular Formula: C8H9ClN4

Molecular Weight: 196.64 g/mol

* For research use only. Not for human or veterinary use.

Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride -

Specification

Molecular Formula C8H9ClN4
Molecular Weight 196.64 g/mol
IUPAC Name pyrazolo[1,5-a]pyridine-3-carboximidamide;hydrochloride
Standard InChI InChI=1S/C8H8N4.ClH/c9-8(10)6-5-11-12-4-2-1-3-7(6)12;/h1-5H,(H3,9,10);1H
Standard InChI Key AIQQZDHIEFHJOS-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=NN2C=C1)C(=N)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride belongs to the pyrazolo[1,5-a]pyridine family, a bicyclic system combining pyrazole and pyridine rings. The carboximidamide group (C(=NH)NH2-\text{C}(=\text{NH})-\text{NH}_2) at position 3 and the hydrochloride counterion enhance its solubility and reactivity. Key identifiers include:

PropertyValue
IUPAC Namepyrazolo[1,5-a]pyridine-3-carboximidamide; hydrochloride
Molecular FormulaC8H9ClN4\text{C}_8\text{H}_9\text{ClN}_4
Molecular Weight196.64 g/mol
Canonical SMILESC1=CC2=C(C=NN2C=C1)C(=N)N.Cl
InChI KeyAIQQZDHIEFHJOS-UHFFFAOYSA-N

The planar structure of the fused rings facilitates π-π stacking interactions, while the carboximidamide group participates in hydrogen bonding, critical for binding biological targets.

Spectroscopic and Crystallographic Data

Although crystallographic data for this specific compound remains unpublished, analogous pyrazolo[1,5-a]pyridine derivatives exhibit monoclinic crystal systems with P2₁/c space groups . Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the pyridine protons (δ 8.2–8.5 ppm) and pyrazole protons (δ 6.7–7.3 ppm), with the carboximidamide NH₂ groups appearing as broad singlets near δ 6.0 ppm.

Synthesis and Manufacturing

Key Synthetic Pathways

Biological Activities and Mechanisms

Kinase Inhibition

Pyrazolo[1,5-a]pyridine derivatives exhibit potent inhibition of phosphoinositide 3-kinase delta (PI3Kδ), a key regulator of immune cell function. Molecular docking studies suggest that the carboximidamide group forms hydrogen bonds with Val-828 in the ATP-binding pocket of PI3Kδ, while the pyridine ring engages in hydrophobic interactions with Trp-812 and Met-804 . This dual binding mode confers selectivity over other PI3K isoforms (α, β, γ), with reported IC₅₀ values in the low nanomolar range for related compounds .

Antimicrobial Properties

Preliminary assays indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL). The mechanism likely involves disruption of cell wall synthesis via inhibition of penicillin-binding proteins (PBPs), though further proteomic studies are needed to confirm this hypothesis.

Comparative Analysis with Structural Analogues

Pyrazolo[1,5-a]pyrimidines vs. Pyrazolo[1,5-a]pyridines

Replacing the pyridine ring with pyrimidine (as in CPL302253) increases water solubility but reduces blood-brain barrier penetration due to higher polarity . Conversely, the pyridine-containing scaffold demonstrates superior kinase inhibition, likely due to enhanced π-stacking with aromatic residues in the active site .

Impact of Substituents on Bioactivity

  • Fluorobenzyl Derivatives: Addition of a 3-fluorobenzyl group (as in BenchChem 256376-68-8) improves metabolic stability by reducing cytochrome P450-mediated oxidation but diminishes aqueous solubility.

  • Morpholine Substitutions: Incorporating morpholine at position 7 (e.g., compound 3 in PMC9412374) enhances PI3Kδ selectivity by 10-fold compared to unsubstituted analogues .

Future Research Directions

Structural Optimization

  • Heterocyclic Hybrids: Conjugation with triazoles or indoles may improve pharmacokinetic profiles.

  • Prodrug Development: Esterification of the carboximidamide group could enhance oral bioavailability.

Therapeutic Exploration

  • Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1 antibodies) in oncology models warrants investigation.

  • Neuroinflammation: Testing in Alzheimer’s disease models to assess microglial modulation potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator